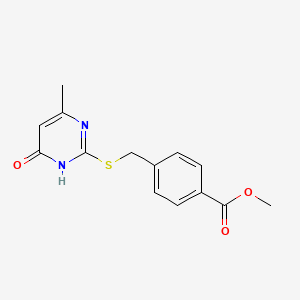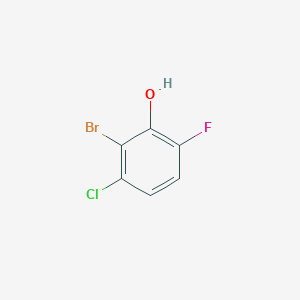
(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is an organic compound with the chemical formula C8H9ClF3NO2S. It is a derivative of methanamine, where the phenyl ring is substituted with a trifluoromethanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride typically involves the reaction of 3-(trifluoromethylsulfonyl)benzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfonyl derivatives, while substitution reactions produce various substituted phenylmethanamine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties, such as increased stability and reactivity, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study the effects of trifluoromethanesulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions of such groups with biomolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-Trifluoromethylphenyl)methanamine hydrochloride: Similar structure but lacks the sulfonyl group.
(3-Trifluoromethanesulfonylphenyl)ethanamine hydrochloride: Similar structure with an ethyl group instead of a methyl group.
(3-Trifluoromethanesulfonylphenyl)propanamine hydrochloride: Similar structure with a propyl group instead of a methyl group.
Uniqueness
(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it more versatile and valuable in various applications compared to its similar compounds .
Properties
IUPAC Name |
[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUOHWTYJBGCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)


![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
![2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2396094.png)

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
